molecular formula C22H18ClN3O4 B249352 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No. B249352
M. Wt: 423.8 g/mol
InChI Key: ZCFRDKDKISGPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves the inhibition of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways play a crucial role in cell proliferation, survival, and metabolism. Inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on various biochemical and physiological processes. It has been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. Additionally, it has been shown to reduce the production of inflammatory cytokines, which play a crucial role in cancer progression. Furthermore, this compound has been found to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using this compound in lab experiments is its potent anti-cancer effect. It can be used to study the mechanism of action of various cancer drugs and can potentially be used as a lead compound for developing new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the neuroprotective effect of this compound and its potential in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential of this compound in other scientific research applications, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a chemical compound with significant potential in various scientific research applications. Its potent anti-cancer effect, mechanism of action, and biochemical and physiological effects make it a promising compound for further study. However, more research is needed to explore its potential in other scientific research applications and to develop novel drug delivery systems that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid with 2-amino-5-methoxybenzoic acid, followed by the addition of oxazolopyridine and acetic anhydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

This compound has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has a potent anti-cancer effect on various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H18ClN3O4/c1-13-10-15(23)6-8-17(13)29-12-20(27)25-16-11-14(5-7-18(16)28-2)22-26-21-19(30-22)4-3-9-24-21/h3-11H,12H2,1-2H3,(H,25,27)

InChI Key

ZCFRDKDKISGPLY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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